Tetradecylsuccinic Anhydride

Description

Contextualizing Succinic Anhydride (B1165640) Chemistry in Organic Synthesis

Succinic anhydride is a cyclic dicarboxylic anhydride that serves as a fundamental building block in organic synthesis. sigmaaldrich.com Its five-membered ring structure contains two highly reactive carbonyl groups, making it susceptible to nucleophilic attack. libretexts.org This reactivity is central to its utility. Industrially, it is often prepared via the catalytic hydrogenation of maleic anhydride. wikipedia.orgresearchgate.net In laboratory settings, it can be synthesized by the dehydration of succinic acid, a reaction that can be facilitated by reagents like acetyl chloride or through thermal methods. wikipedia.orgorgsyn.org

The principal reactions of succinic anhydride include:

Hydrolysis: It readily reacts with water to open the ring and form succinic acid. wikipedia.orglibretexts.org

Esterification: With alcohols, succinic anhydride reacts to form monoesters of succinic acid. wikipedia.orgacs.org This reaction is a cornerstone for producing various derivatives.

Amidation: Reaction with ammonia (B1221849) or primary and secondary amines yields the corresponding amides. libretexts.org

Friedel-Crafts Acylation: It participates in Friedel-Crafts reactions to append a succinoyl group to an aromatic ring, a key step in the synthesis of certain pharmaceuticals and other complex molecules. wikipedia.orgstackexchange.com

Due to this chemical versatility, succinic anhydride is a precursor in the manufacturing of a wide array of products, including polymers, pharmaceuticals, surfactants, and food additives. researchgate.netontosight.ai Its ability to act as a cross-linking agent is also leveraged in the production of materials like ion-exchange membranes and epoxy resins. sigmaaldrich.com

Significance and Research Trajectories of Tetradecylsuccinic Anhydride in Material Science and Bio-Related Fields

The addition of the long tetradecyl chain to the succinic anhydride structure gives TDSA distinct properties that are exploited in material science and biomedical research.

In material science , TDSA is investigated primarily for its ability to impart hydrophobicity (water resistance). A significant application is in the surface treatment of cellulose-based materials like paper and pulp. Research has demonstrated that TDSA can be used in the dual modification of corn starch, alongside polyethyleneimine (PEI), to create a novel hydrophobic coating for paper. researchgate.netbohrium.com This modified starch (PT-St) enhances the mechanical and barrier properties of various types of paper pulp. researchgate.netbohrium.comresearcher.life The hydrophobic tetradecyl chains orient away from the paper surface, significantly increasing the water contact angle and reducing water vapor transmission. researchgate.net

| Pulp Type | Tensile Index Increase (%) | Final Water Contact Angle (°) | Water Vapor Transmission Rate Decrease (%) |

|---|---|---|---|

| 100% Waste Pulp (WEP) | 44.11 | 118.42 | 35.03 |

| Wood Pulp (WDP) | 37.41 | 120.17 | 20.32 |

| 100% Bamboo Pulp (BOP) | 20.39 | 122.37 | 21.83 |

In bio-related fields , the lipophilic nature of TDSA is harnessed to modify drug molecules for improved delivery. A notable research trajectory involves its use in creating conjugates for cancer therapy. For instance, a lipophilic conjugate of the chemotherapy drug Gemcitabine was synthesized by linking it with this compound (referred to as C14-Gem). nih.gov This conjugate was a key component in a bioinspired lipoprotein system designed to target glioblastoma, an aggressive form of brain cancer. nih.gov The rationale is that the lipophilic tail aids in the formulation of nanoparticle delivery systems that can more effectively interact with and penetrate tumor cells, potentially overcoming drug resistance mechanisms. In this study, the lipoprotein system carrying the TDSA-modified drug demonstrated an enhanced ability to target orthotopic glioblastoma tumors and significantly improve the efficacy of radiotherapy. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-tetradecyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZECBEKZECEQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

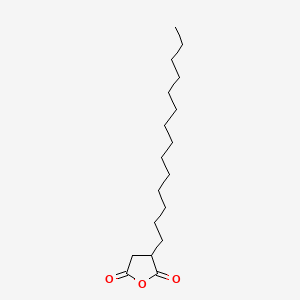

CCCCCCCCCCCCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292835 | |

| Record name | Dihydro-3-tetradecyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47165-57-1 | |

| Record name | Dihydro-3-tetradecyl-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47165-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3-tetradecylfuran-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 47165-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-3-tetradecyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-tetradecylfuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Tetradecylsuccinic Anhydride

General Principles of Acid Anhydride (B1165640) Synthesis

The synthesis of acid anhydrides is a fundamental process in organic chemistry, involving the dehydration or condensation of carboxylic acids. The resulting anhydride possesses reactive acyl groups, making it a valuable intermediate for various chemical transformations.

Direct synthesis from carboxylic acids is a primary strategy for forming acid anhydrides. These methods typically involve the removal of one molecule of water from two molecules of a carboxylic acid.

One common approach employs potent dehydrating agents. Reagents such as phosphorus pentoxide (P₂O₅) or dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this dehydration, although high temperatures may be required, which are not suitable for all substrates. chemistry.coach A more technically significant method is "trans-anhydridization," where a carboxylic acid is reacted with a more volatile anhydride, like acetic anhydride. google.com The equilibrium is driven forward by distilling the more volatile acetic acid as it forms. google.com

Alternatively, carboxylic acids can be converted into more reactive intermediates. For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) can form both symmetrical and unsymmetrical anhydrides. chemistry.coach Modern methods utilize mixed reagent systems, such as triphenylphosphine (B44618) (PPh₃) combined with trichloroisocyanuric acid (TCCA), which allow for the conversion of carboxylic acids to their corresponding anhydrides under mild, room-temperature conditions with high yields and short reaction times. researchgate.netresearchgate.net

| Method | Reagents/Conditions | Key Features |

| Dehydration | High heat (e.g., 800 °C) or dehydrating agents (e.g., P₂O₅) | Practical for acetic acid or forming cyclic anhydrides from dicarboxylic acids. chemistry.coach |

| Trans-anhydridization | Acetic anhydride or ketene | Involves an equilibrium reaction; requires removal of the byproduct (e.g., acetic acid) by distillation. google.com |

| From Acyl Chlorides | Carboxylic acid (or its salt) + Acyl chloride + Base (e.g., pyridine) | A versatile method for preparing both symmetrical and unsymmetrical anhydrides. chemistry.coach |

| Mixed Reagent System | Triphenylphosphine (PPh₃) / Trichloroisocyanuric acid (TCCA) | Mild reaction conditions (room temperature), rapid, and provides excellent yields. researchgate.net |

Catalytic methods offer more efficient and often milder pathways for anhydride synthesis, reducing the need for stoichiometric and often hazardous reagents.

A highly effective system involves the use of triphenylphosphine oxide (TPPO) as a catalyst in conjunction with oxalyl chloride. nih.gov This system generates a reactive intermediate (Ph₃PCl₂) that facilitates the rapid synthesis of a variety of symmetric and cyclic anhydrides in high yields under neutral conditions. nih.gov Another innovative approach uses palladium catalysts for the hydrocarbonylation of alkenes with carboxylic acids and carbon monoxide gas, providing a route to higher-order aliphatic anhydrides. acs.org This method demonstrates good yields even in solvent-free conditions. acs.org

For industrial applications, Group IVb transition metal halides, such as titanium tetrachloride (TiCl₄), have been shown to be effective catalysts for converting organic acids into anhydrides. google.com These catalysts are noted for their high activity and the thermal stability of the system. google.com Diboronic acid anhydrides have also emerged as exceptionally effective catalysts for related reactions, such as dehydrative amidation, highlighting the potential of boron-based catalysts in condensation chemistry. acs.org

| Catalytic System | Catalyst | Reactants | Key Features |

| TPPO-Activated | Triphenylphosphine oxide (TPPO) / (COCl)₂ | Carboxylic Acids | Mild, neutral conditions; high yields; relatively short reaction times. nih.gov |

| Palladium-Catalyzed | Palladium complex | Alkenes, Carboxylic Acids, CO | Produces C3+ aliphatic anhydrides from common feedstocks. acs.org |

| Transition Metal Halide | Group IVb Metal Halide (e.g., TiCl₄) | Organic Acids | High catalytic activity and thermal stability. google.com |

Green chemistry principles are increasingly being integrated into anhydride production to enhance sustainability. These principles focus on maximizing atom economy, utilizing renewable feedstocks, and employing environmentally benign catalysts and reaction conditions.

A key development is the use of solid acid resin catalysts, such as Amberlyst 36, for dehydration reactions. acs.org This has been successfully demonstrated in the production of phthalic anhydride from a bio-based Diels-Alder adduct of furan (B31954) and maleic anhydride, achieving a yield of 99.0 mol % under mild conditions. acs.org The use of a solid catalyst simplifies product separation and catalyst recycling, minimizing waste.

Synthesis of Tetradecylsuccinic Anhydride Derivatives

This compound is a cyclic anhydride that readily undergoes nucleophilic acyl substitution reactions at its carbonyl carbons. This reactivity allows for its conversion into a variety of derivatives, primarily esters and amides, by reacting it with alcohols and amines, respectively.

The reaction of this compound with an alcohol leads to the opening of the anhydride ring and the formation of a monoester of tetradecylsuccinic acid. This reaction is a form of acylation where the alcohol acts as the nucleophile.

The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on one of the electrophilic carbonyl carbons of the anhydride. libretexts.org This is followed by the departure of the carboxylate group, which is subsequently protonated to yield the final product: a molecule containing both an ester and a carboxylic acid functional group. libretexts.org

These reactions are often facilitated by a base, such as pyridine, which can act as both a solvent and a catalyst by deprotonating the alcohol to increase its nucleophilicity. libretexts.orglibretexts.org For sterically hindered alcohols, the Steglich esterification method, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is particularly effective for preparing monoesters from cyclic anhydrides. stackexchange.com

| Method | Reagents/Catalysts | Typical Substrates | Key Features |

| Base-Catalyzed | Alcohol, Pyridine | Primary and secondary alcohols | Pyridine serves as a catalyst and solvent, facilitating the reaction. libretexts.orglibretexts.org |

| Steglich Esterification | Alcohol, DCC, DMAP | Sterically hindered alcohols | Effective for coupling alcohols where direct reaction is slow. stackexchange.com |

| Brønsted Acid-Catalyzed | Alcohol, p-dodecylbenzenesulfonic acid (DBSA) | Various alcohols | Surfactant-type catalyst enables selective esterification in water. organic-chemistry.org |

Amidation of this compound occurs when it is treated with primary or secondary amines. The amine's nitrogen atom acts as a potent nucleophile, attacking a carbonyl carbon and opening the anhydride ring to form an amide-acid.

With polyfunctional amines like diethanolamine (B148213) (DEA), which contains both secondary amine and primary alcohol groups, the reaction can be complex. DEA can react with an alkenyl succinic anhydride to form either ester or amide linkages, or a mixture of both. google.com The ratio of ester to amide groups in the final product can be controlled by adjusting the molar ratio of the reactants and the reaction conditions, such as temperature. google.com For instance, reacting 0.66 to 1.5 moles of DEA per mole of anhydride can yield complex ester-amide mixtures. google.com

The reaction with polymeric amines like polyethyleneimine (PEI) is a powerful method for surface functionalization or creating new polymer architectures. The primary and secondary amine groups along the PEI backbone readily react with the anhydride groups of a copolymer like styrene-maleic anhydride (SMA), a close structural analog to this compound. mdpi.com This amidation reaction results in the grafting of PEI onto the polymer backbone, confirmed by the disappearance of the anhydride C=O stretching vibration in FT-IR spectra and the appearance of new peaks corresponding to amide and carboxyl groups. mdpi.com This process effectively converts the anhydride into a polyfunctional material with numerous amide linkages.

| Amine Reactant | Resulting Product(s) | Reaction Details |

| Diethanolamine (DEA) | Complex ester-amide mixtures | The reaction can form both ester and amide groups due to the dual functionality of DEA. Product composition is controlled by reactant ratios and conditions. google.com |

| Polyethyleneimine (PEI) | Grafted copolymer with amide linkages | The numerous amine groups on PEI react with the anhydride, leading to a highly functionalized polymer through amidation. mdpi.com |

Conjugation with Biomolecules (e.g., Gemcitabine)

The chemical structure of this compound, featuring a reactive anhydride ring and a long hydrophobic alkyl chain, makes it a candidate for the derivatization of biomolecules to alter their physicochemical properties, such as solubility and membrane permeability. A key strategy involves the conjugation of the anhydride moiety to nucleophilic functional groups present on biomolecules, such as the hydroxyl (-OH) or amino (-NH2) groups.

Gemcitabine, a nucleoside analog used in chemotherapy, possesses primary and secondary hydroxyl groups that can serve as sites for such conjugation. The reaction mechanism involves a nucleophilic attack from one of Gemcitabine's hydroxyl groups on one of the carbonyl carbons of the anhydride ring in this compound. This attack leads to the opening of the anhydride ring and the formation of a stable ester bond. The reaction results in a new conjugate molecule where the Gemcitabine is linked to a tetradecylsuccinic acid moiety. This modification introduces a long C14 alkyl chain to the drug molecule, significantly increasing its lipophilicity. This increased lipophilicity can influence the drug's interaction with cell membranes and its metabolic stability. Similar approaches have been explored using other anhydrides, like glutaric or succinic anhydride, to form ester linkages at the 5'-OH or 3'-OH groups of Gemcitabine, creating prodrugs designed for specific therapeutic strategies. nih.gov

Formation of Polymer Precursors

This compound can serve as a monomer or a modifying agent in the synthesis of polymers, particularly polyesters and poly(anhydride-esters). The reactivity of the anhydride ring is central to its role in polymerization processes. For instance, it can be copolymerized with diols through a ring-opening polymerization mechanism. In this process, the hydroxyl groups of the diol attack the anhydride, leading to the formation of ester linkages and the propagation of a polymer chain. The resulting polyester (B1180765) would have pendant carboxylic acid groups, which can be used for further functionalization.

Another significant application is in the creation of poly(anhydride-ester)s. nih.gov In this synthetic strategy, a biologically active molecule containing hydroxyl groups, such as Gemcitabine, can be chemically modified to form a diacid monomer. nih.gov This monomer can then be polymerized. This compound could be incorporated as a comonomer in such a polymerization process. The inclusion of this compound would allow for the tuning of the polymer's properties. The long tetradecyl chain would increase the hydrophobicity of the resulting polymer, which in turn can control the rate of hydrolysis and, consequently, the release profile of the conjugated drug from the polymer backbone. nih.gov This approach enables the creation of biodegradable polymers with high drug loading, where the drug itself is a fundamental part of the polymer chain. nih.gov

Optimization of this compound Modification Reactions

Optimizing the reaction conditions for modifications involving this compound is crucial to maximize yield, control the degree of substitution, and minimize side reactions. Various experimental design methodologies are employed to systematically investigate the influence of multiple reaction parameters. Studies on analogous compounds, such as Octenyl Succinic Anhydride (OSA), provide a framework for these optimization strategies. upm.edu.myresearchgate.net

Single-Factor Experimental Designs

In a single-factor experimental design, one variable is systematically changed while all other conditions are held constant to determine its effect on the reaction outcome, such as the degree of substitution (DS). For reactions involving anhydrides like this compound with a substrate (e.g., a polysaccharide or a biomolecule), key factors include reactant concentration, pH, reaction time, and temperature.

For example, in the modification of starch with Octenyl Succinic Anhydride (a structurally similar alkenyl succinic anhydride), the effect of pH is critical. upm.edu.my At pH values below 7.0, the hydroxyl groups on the substrate are not sufficiently activated for a nucleophilic attack. upm.edu.my Conversely, at pH levels significantly above 8.0, the hydrolysis of the anhydride becomes a dominant and competing reaction, reducing the efficiency of the desired modification. upm.edu.my Therefore, a series of experiments would be conducted at various pH points (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) while keeping the concentration of reactants and reaction time constant to identify the optimal pH for maximizing the degree of substitution. A similar approach would be used to optimize other variables individually.

Table 1: Example of a Single-Factor Experimental Design for pH Optimization This table illustrates a hypothetical single-factor experiment to determine the optimal pH for the modification of a substrate with this compound, based on principles from analogous reactions.

| Experiment Run | This compound Conc. (%) | Reaction Time (h) | Temperature (°C) | pH | Observed Degree of Substitution (DS) |

| 1 | 5 | 10 | 35 | 7.0 | 0.0085 |

| 2 | 5 | 10 | 35 | 7.5 | 0.0110 |

| 3 | 5 | 10 | 35 | 8.0 | 0.0125 |

| 4 | 5 | 10 | 35 | 8.5 | 0.0118 |

| 5 | 5 | 10 | 35 | 9.0 | 0.0092 |

Response Surface Methodologies

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables. upm.edu.my The main objective of RSM is to optimize this response. researchgate.net A common RSM design is the Central Composite Design (CCD).

In the context of optimizing the modification of a substrate with an alkenyl succinic anhydride, RSM can be used to model the relationship between factors like anhydride concentration, pH, and reaction time, and the resulting degree of substitution (DS). upm.edu.myresearchgate.net For example, a study optimizing the reaction of sago starch with Octenyl Succinic Anhydride used a central composite rotatable design to investigate these three factors. researchgate.net The experimental data was fitted to a second-order polynomial equation to describe the relationship between the variables and the response.

The analysis generated a model that could predict the DS for any given combination of the variables. By analyzing the 3D response surfaces and contour plots generated from the model, the optimal conditions to achieve the maximum DS were identified. For the OSA modification of sago starch, the optimal conditions were found to be an OSA concentration of 5.00%, a pH of 7.20, and a reaction time of 9.65 hours, which yielded a DS of 0.0120. researchgate.net This predicted value was in close agreement with experimental results, confirming the efficiency and reliability of the RSM approach for optimizing such modification reactions. researchgate.net

Table 3: Example of a Central Composite Design and Results for RSM This table is based on the findings from the RSM optimization of Octenyl Succinic Anhydride (OSA) modification of sago starch, which serves as a model for a similar optimization of this compound reactions. researchgate.net

| Factors | Coded Levels | ||||

| -α (-1.68) | -1 | 0 | +1 | +α (+1.68) | |

| A: Anhydride Conc. (%) | 1.98 | 3.0 | 4.5 | 6.0 | 7.02 |

| B: pH | 6.32 | 7.0 | 8.0 | 9.0 | 9.68 |

| C: Reaction Time (h) | 2.57 | 6.0 | 11.5 | 17.0 | 20.43 |

| Optimum Conditions Found by RSM | Predicted Response (DS) | Experimental Response (DS) | |||

| A: 5.00%, B: pH 7.20, C: 9.65 h | 0.0131 | 0.0120 |

Elucidation of Reaction Mechanisms and Kinetic Profiles Involving Tetradecylsuccinic Anhydride

Nucleophilic Acyl Substitution Mechanisms of Anhydrides

Hydrolysis: When tetradecylsuccinic anhydride (B1165640) reacts with water, it undergoes hydrolysis to form the corresponding dicarboxylic acid. This reaction proceeds via the general nucleophilic acyl substitution mechanism where water acts as the nucleophile. The reaction is typically slow at room temperature but can be accelerated by gentle heating. This process is a reminder to protect anhydrides from moisture to avoid contamination with the resulting carboxylic acids.

Alcoholysis: The reaction of tetradecylsuccinic anhydride with alcohols, known as alcoholysis, yields an ester and a carboxylic acid. The alcohol attacks one of the carbonyl groups of the anhydride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of an ester and a carboxylate leaving group. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or NaOH, to neutralize the carboxylic acid byproduct.

The general equation for the reaction with an alcohol (R'OH) is: (CH₃(CH₂)₁₃CH(CO)₂O) + R'OH → CH₃(CH₂)₁₃CH(COOH)CH₂COOR'

The reaction of this compound with nitrogen nucleophiles like ammonia (B1221849) and primary or secondary amines is a common method for synthesizing amides. These reactions are analogous to those with oxygen nucleophiles and proceed through the same nucleophilic acyl substitution mechanism.

Reaction with Ammonia: With ammonia, this compound reacts to form a monoamide and a carboxylic acid. The ammonia molecule attacks a carbonyl carbon, and after the collapse of the tetrahedral intermediate, a molecule of the corresponding carboxylic acid is eliminated. The carboxylic acid produced then reacts with excess ammonia to form an ammonium carboxylate salt.

Reaction with Primary and Secondary Amines: Primary and secondary amines react similarly to ammonia to produce N-substituted amides. The reaction is often vigorous and may require cooling. Two equivalents of the amine are typically used; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, forming an alkylammonium carboxylate salt.

The general mechanism involves:

Nucleophilic Attack: The amine attacks one of the carbonyl carbons of the anhydride.

Proton Transfer: A second amine molecule deprotonates the nitrogen of the attacking amine in the tetrahedral intermediate.

Elimination: The intermediate collapses, expelling the carboxylate leaving group to form the amide.

The ring-opening of cyclic anhydrides is a thermodynamically favorable process, primarily driven by the relief of ring strain. The polymerization of cyclic monomers is generally accompanied by a decrease in entropy due to the loss of translational degrees of freedom. Therefore, for polymerization to be thermodynamically allowed, the enthalpy change must be negative and its magnitude greater than the entropic contribution (|ΔHp| > -TΔSp).

Table 1: Activation Energies for Hydrolysis of Various Cyclic Anhydrides

| Anhydride | Activation Energy (Ea) (kcal/mol) |

|---|---|

| Maleic Anhydride | +34.3 |

| 4-META | +36.9 |

| Tetrahydrophthalic Anhydride | +40.6 |

| Norbornene Anhydride | +43.1 |

| Itaconic Anhydride | +45.9 |

| Succinic Anhydride | +47.7 |

This table is illustrative and based on data for other cyclic anhydrides to provide context for the ring-opening reaction kinetics.

Polymerization and Copolymerization Mechanisms

This compound can participate in various polymerization reactions, leading to the formation of polyesters and other functional polymers.

The ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a versatile method

Crosslinking Reactions and Network Formation

This compound (TDSA) is a functionalized cyclic anhydride capable of participating in crosslinking reactions to form complex three-dimensional polymer networks. This process is particularly relevant in the curing of epoxy resins and the modification of polymers containing hydroxyl or epoxide functionalities, such as epoxidized natural rubber. The fundamental mechanism involves the ring-opening of the anhydride by a nucleophile, leading to the formation of ester linkages that connect polymer chains.

The curing process is typically initiated by the reaction of the anhydride with a hydroxyl group present on the polymer backbone. broadview-tech.com This initial reaction opens the anhydride ring to form a monoester with a free carboxylic acid group. broadview-tech.comtri-iso.com This newly formed carboxylic acid is then capable of reacting with an epoxide group on another polymer chain. tri-iso.com This second reaction forms a diester bond and, crucially, generates a new hydroxyl group. tri-iso.com This regenerated hydroxyl group can then react with another anhydride molecule, propagating the reaction and leading to the development of a highly crosslinked network structure. broadview-tech.comtri-iso.com

Table 1: Components in a TDSA-Based Crosslinking System

| Component | Role in Network Formation |

|---|---|

| Polymer Backbone (e.g., Epoxy Resin, Epoxidized Rubber) | Provides the primary structure and functional (epoxy, hydroxyl) groups for crosslinking. |

| This compound (TDSA) | Acts as the crosslinking agent; the anhydride ring opens to form ester bridges between polymer chains. tri-iso.com |

| Initiator (Hydroxyl Groups) | Initiates the reaction by performing a nucleophilic attack on the anhydride ring to create a half-ester. broadview-tech.com |

| Catalyst (e.g., Tertiary Amine) | Accelerates the rate of both the initial ring-opening and the subsequent esterification reactions. youtube.com |

Catalytic Systems in this compound Chemistry

The reactivity of this compound, particularly its ring-opening reactions, can be significantly enhanced and controlled through the use of various catalytic systems. These catalysts lower the activation energy of the reaction, allowing processes like crosslinking and esterification to occur at lower temperatures and faster rates. researchgate.net The choice of catalyst can also direct the reaction towards specific chemical or stereochemical outcomes.

Organocatalysis and Metal-Free Systems

Another notable metal-free catalytic system involves the use of dicyclohexyl urea in conjunction with a co-catalyst like bis(triphenylphosphine)iminium chloride. This system has been shown to be effective in the ring-opening copolymerization of epoxidized vegetable oils with cyclic anhydrides to create highly crosslinked polyesters. rsc.org

Lewis Acid and Metal-Complex Catalysis

Lewis acids are highly effective catalysts for reactions involving anhydrides by activating the carbonyl groups. A prominent example is the synthesis of polyisobutenyl succinic anhydrides (PIBSA), which are structurally related to TDSA, through an ene reaction between polyisobutene and maleic anhydride. nsf.govacs.org In this process, a Lewis acid catalyst, such as Aluminum Chloride (AlCl₃), coordinates to one of the carbonyl oxygen atoms of the anhydride. nsf.gov This coordination withdraws electron density, making the anhydride a more powerful electrophile (enophile) and significantly lowering the activation energy of the ene reaction. nsf.govacs.org

Computational studies have systematically screened various Lewis acid chlorides for this reaction, revealing that stronger Lewis acids provide greater kinetic favorability. nsf.gov However, a balance must be struck, as very strong binding of the catalyst to the anhydride can make the subsequent desorption of the catalyst from the product more difficult. rsc.org In addition to ene reactions, chiral Lewis acid complexes, such as those derived from Ti-TADDOLates, have been utilized for the enantioselective ring-opening of meso-anhydrides. acs.org

Table 2: Gibbs Activation Free Energies for Lewis Acid-Catalyzed Ene Reaction

| Lewis Acid Catalyst | Gibbs Activation Free Energy (kcal/mol) |

|---|---|

| AlCl₃ | 22.7 nsf.gov |

| InCl₃ | 22.8 nsf.gov |

| GaCl₃ | 24.5 |

| TiCl₄ | 28.5 |

| SnCl₂ | 30.1 nsf.gov |

Data derived from computational screening of the ene reaction between maleic anhydride and a model polyisobutene. nsf.gov

Stereoselective and Chemoselective Catalysis

Catalysis can be employed to control not only the rate of a reaction but also its selectivity. Stereoselective catalysis involving anhydrides is powerfully demonstrated in the asymmetric desymmetrization of meso-anhydrides. rsc.orgsemanticscholar.org In this process, an achiral meso-anhydride, which contains two identical, enantiotopic carbonyl groups, is ring-opened by a nucleophile in the presence of a chiral catalyst.

Bifunctional organocatalysts, particularly those based on thiourea derivatives of cinchona alkaloids, are highly effective for this transformation. researchgate.netnih.gov The proposed mechanism involves dual activation: the thiourea moiety activates an anhydride carbonyl group via double hydrogen-bonding, while the basic amine of the cinchona alkaloid activates the nucleophile (e.g., an alcohol or thiol). researchgate.netacs.org This dual action allows the nucleophile to selectively attack one of the two enantiotopic carbonyls, resulting in a hemiester or thioester product with very high enantiomeric excess (ee). nih.govacs.org This method provides a direct route to valuable chiral building blocks from simple achiral starting materials. scispace.com

Table 3: Examples of Stereoselective Anhydride Desymmetrization

| Anhydride Substrate | Nucleophile | Catalyst Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Succinic & Glutaric Derivatives | Methanol | Bifunctional Thiourea-Cinchona Alkaloid | >90% researchgate.netnih.gov |

| Cyclic meso-Anhydrides | Benzyl Mercaptan | Chiral Diamine-Derived Thiourea | 60-94% acs.org |

| Cyclic meso-Anhydrides | Amines | Chiral Diamine-Derived Thiourea | 90-95% acs.org |

Advanced Material Science Applications of Tetradecylsuccinic Anhydride Derivatives

Starch Modification for Hydrophobic and Barrier Properties

Starch, a readily available and biodegradable polymer, is inherently hydrophilic, which limits its application in areas requiring water resistance. Chemical modification of starch with TDSA introduces a long, fourteen-carbon (tetradecyl) alkyl chain onto the starch backbone, fundamentally altering its properties and expanding its utility.

The primary mechanism for hydrophobicity enhancement in starch modified with Tetradecylsuccinic Anhydride (B1165640) is esterification. During this chemical reaction, the anhydride group of TDSA reacts with the hydroxyl (-OH) groups present on the glucose units of the starch polymer. This reaction forms an ester bond, covalently linking the hydrophobic TDSA molecule to the hydrophilic starch backbone.

The introduction of the long tetradecyl (C14) hydrocarbon chain is the key to this transformation. This bulky, non-polar alkyl group replaces the polar hydroxyl groups that would otherwise readily form hydrogen bonds with water molecules. By reducing the number of available hydroxyl groups and introducing a lipophilic moiety, the modified starch's affinity for water is significantly decreased. The resulting TDSA-starch derivative is an amphiphilic molecule, possessing both a water-loving (hydrophilic) starch backbone and a water-repelling (hydrophobic) tail. This dual character is crucial for its performance in stabilizing emulsions and forming water-resistant films and coatings. nih.gov

The application of TDSA-modified starch as a coating or additive in paper-based composites leads to a notable improvement in their mechanical strength. Research involving a dual-modified starch, prepared using polyethyleneimine (PEI) and TDSA, demonstrated significant enhancements in the tensile index of various types of paper pulp. The modified starch forms a compact and durable coating layer on the paper fibers, which enhances the interfiber bonding.

When applied to different pulp types, the PEI-TDSA modified starch yielded the following improvements in the tensile index researchgate.net:

| Pulp Type | Base Tensile Index (Nm/g) | Tensile Index with PT-St* (Nm/g) | Percentage Increase |

| 100% Waste Pulp (WEP) | 25.41 | 36.62 | 44.11% |

| Wood Pulp (WDP) | 35.63 | 49.00 | 37.41% |

| 100% Bamboo Pulp (BOP) | 48.90 | 58.87 | 20.39% |

| PT-St refers to the dual-modified starch with Polyethyleneimine and Tetradecylsuccinic Anhydride. |

Studies on other long-chain alkenyl succinic anhydrides (ASAs) have similarly shown that their application increases the tensile strength and Young's modulus of starch films, making them more rigid and robust. researchgate.net

A critical application for TDSA-modified starch is in enhancing the barrier properties of cellulosic materials against moisture and oils. The hydrophobic nature of the tetradecyl chain creates a surface that repels water, which is quantified by an increased contact angle and a reduced water vapor transmission rate (WVTR).

In a study using the aforementioned PEI-TDSA dual-modified starch (PT-St), significant improvements in water resistance were observed when coated onto various paper substrates. The coatings made the paper surfaces highly hydrophobic and less permeable to water vapor, which is crucial for food packaging applications to prevent moisture exchange with the environment. researchgate.net The results showed outstanding oil resistance, achieving a kit rating of 12 out of 12 in some applications. researchgate.net

The table below summarizes the barrier property enhancements researchgate.net:

| Pulp Type | Property | Value without Coating | Value with PT-St* Coating | Percentage Change |

| 100% Waste Pulp (WEP) | Contact Angle | 73.15° | 118.42° | +61.9% |

| WVTR (g/m²·24h) | 719.32 | 467.34 | -35.03% | |

| Wood Pulp (WDP) | Contact Angle | 75.23° | 120.17° | +59.7% |

| WVTR (g/m²·24h) | 652.12 | 519.63 | -20.32% | |

| 100% Bamboo Pulp (BOP) | Contact Angle | 78.49° | 122.37° | +55.9% |

| WVTR (g/m²·24h) | 622.95 | 487.01 | -21.83% | |

| PT-St refers to the dual-modified starch with Polyethyleneimine and this compound. |

The enhanced hydrophobic, mechanical, and barrier properties conferred by TDSA modification make it a highly promising material for the food packaging industry. researchgate.net There is a strong industrial demand for sustainable, biodegradable, and fluorine-free materials to replace conventional petroleum-based polymers and perfluorinated compounds, which raise environmental and health concerns. researchgate.net

TDSA-modified starch coatings can be applied to paper and paperboard to create packaging with high water resistance and excellent grease permeability, suitable for direct contact with food. researchgate.netdoaj.org These bio-based barrier coatings can prevent moisture transfer, protect against oxygen and oil, and help maintain the quality and shelf-life of food products. researchgate.netresearchgate.net The use of such modified starches aligns with the development of active and functional paper-based packaging that is both effective and environmentally friendly. researchgate.net

TDSA-modified starch serves as an effective component in the formulation of bio-based coatings for cellulosic substrates like paper and board. These coatings are designed to improve the surface properties of the substrate, primarily to enhance hydrophobicity and barrier performance. researchgate.net When a coating formulated with TDSA-modified starch is applied to paper, the hydrophobic tetradecyl chains orient away from the hydrophilic cellulose (B213188) fibers, creating a water-repellent surface.

This modification results in a significant increase in the water contact angle and a decrease in water vapor permeability, as detailed in section 4.1.3. Such coatings can render paper, a naturally absorbent material, suitable for applications requiring moisture resistance. The development of these coatings represents a significant step toward creating high-performance, fully bio-based materials that can replace less sustainable, synthetic coatings in a variety of applications, particularly in the packaging sector. researchgate.netmdpi.com

Polymeric and Composite Material Development

Beyond its application in starch modification for paper coatings, this compound is also utilized in the broader field of polymer and composite development. Its chemical structure allows it to act as a building block or modifier in the synthesis of advanced polymers.

One specific application is its use as a molecular weight modifier in the production of polyamic acid, which is a precursor to polyimide. google.com Polyimides are high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. In the synthesis process, TDSA can be used to control the polymer chain length, which in turn influences the final properties of the polyimide material. This is particularly relevant in the development of materials for specialized applications, such as binders for lithium-ion batteries, where precise control over polymer characteristics is essential for performance and longevity. google.com

While not specifically documented for TDSA, other alkenyl succinic anhydrides are widely used to modify biopolymers that act as fillers or additives in composite materials. For instance, ASA-modified starches can be blended with other biodegradable polymers like Polylactic Acid (PLA) to create biocomposites with tailored properties. The hydrophobic nature of the modified starch can improve the compatibility between the starch filler and the polymer matrix, leading to enhanced mechanical performance and water resistance in the final composite material.

Synthesis of Polyimides for Electrochemical Devices (e.g., Lithium Battery Binders)

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. In the context of electrochemical devices, particularly lithium-ion batteries (LIBs), PIs are being explored as advanced binder materials for electrodes. nih.gov Binders play a crucial role in maintaining the mechanical integrity of the electrode, ensuring good adhesion between the active material particles and the current collector, and facilitating ion transport. researchgate.net

The conventional synthesis of polyimides involves the condensation reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. nih.govgoogle.com While this compound is a mono-anhydride, its derivatives can be conceptualized as modifiers to the polyimide structure. By reacting with amine functionalities, the tetradecylsuccinic moiety can be grafted onto the polyimide backbone. This introduces a long, flexible alkyl chain, which could potentially enhance the elasticity of the binder. This is particularly relevant for high-capacity anode materials like silicon, which undergo significant volume changes during lithiation and delithiation cycles. nih.govnih.gov The flexible side chains could help accommodate this stress, improving the cycle life of the battery. nih.gov

Furthermore, the introduction of such aliphatic side chains into the otherwise rigid aromatic polyimide structure can modify the polymer's solubility and processing characteristics. For instance, the development of water-soluble polyimide precursors is a significant step towards more environmentally friendly battery manufacturing processes. nih.gov The incorporation of long alkyl chains could influence the solubility of the poly(amic acid) intermediate, potentially aiding in the formulation of aqueous slurries for electrode coating. Research into polyimides with random copolymerized rigid-flexible segments has shown that the flexible segments can work synergistically with the rigid aromatic units to improve electrochemical performance. researchgate.net

| Property Enhanced by PI Binder | Potential Contribution of this compound Moiety | Source |

| Mechanical Integrity | Increased flexibility to accommodate volume expansion of active materials | nih.gov |

| Adhesion | Hydrophobic interactions with electrode components | N/A |

| Ion Transport | Potential modification of electrolyte uptake and interface properties | N/A |

| Processability | Improved solubility of poly(amic acid) precursor in desired solvents | nih.gov |

Functionalization of Lubricant Additives (e.g., Viscosity Index Improvers, Dispersants)

The field of lubricant additives heavily relies on molecules that can perform under extreme conditions of temperature and pressure. Derivatives of this compound are well-suited for this purpose. Alkenyl succinic anhydrides, a closely related class of compounds, are key precursors in the synthesis of succinimide (B58015) dispersants. taylorandfrancis.com These dispersants are crucial for keeping soot and sludge particles suspended in the engine oil, preventing their agglomeration and deposition on engine parts. The synthesis involves reacting the alkenyl succinic anhydride with a polyamine, resulting in a molecule with a polar head group (the succinimide) and a long, oil-soluble hydrocarbon tail. taylorandfrancis.com The tetradecyl chain of this compound provides the necessary oleophilicity for this application.

In addition to dispersants, derivatives of long-chain olefin-maleic anhydride copolymers are used as viscosity index (VI) improvers. bohrium.comjst.go.jp These polymeric additives are designed to reduce the extent to which a lubricant's viscosity changes with temperature. By reacting the anhydride groups along a polymer backbone with long-chain alcohols, esterified copolymers are produced. bohrium.com These molecules remain soluble in the oil over a wide temperature range and help to maintain a more stable viscosity. The tetradecyl group from this compound can be incorporated into such polymeric structures to impart the desired solubility and thermal stability.

The functionalization of lubricant additives with this compound derivatives can be summarized as follows:

Dispersants : Reaction with polyamines to form succinimides, which keep combustion byproducts suspended in the oil. taylorandfrancis.com

Viscosity Index Improvers : Incorporation into copolymers that are then esterified to control the temperature-viscosity profile of the lubricant. bohrium.com

Formation of Block Copolymers and Terpolymers

The reactivity of the anhydride ring allows this compound to be used as a monomer or a functionalizing agent in the synthesis of complex polymer architectures like block copolymers and terpolymers. Maleic anhydride, the parent compound of succinic anhydrides, is widely used in free-radical copolymerization. google.com

Block copolymers consist of long sequences (blocks) of different monomer units. The synthesis of block copolymers containing anhydride functionalities can be achieved through various polymerization techniques. For instance, a polymer block can be synthesized and then reacted with a molecule like this compound to introduce a reactive site for the growth of a second block. Alternatively, derivatives of this compound could be used in living polymerization methods to create well-defined block structures. mdpi.com The incorporation of a this compound-derived block would introduce a segment with a high degree of hydrophobicity and a reactive handle for further modification.

Terpolymers, which are composed of three different monomer units, can also be synthesized using this compound derivatives. The inclusion of an alkyl succinic anhydride monomer into a polymer chain containing two other monomers allows for the precise tuning of the terpolymer's properties. For example, in a terpolymer of styrene, maleic anhydride, and another vinyl monomer, replacing some of the maleic anhydride with this compound would significantly increase the hydrophobicity and alter the solution properties of the resulting polymer. google.com The synthesis of such polymers often requires careful control of monomer feed rates to ensure a homogeneous composition due to the different reactivities of the monomers.

Surfactant Chemistry and Interfacial Phenomena

The amphiphilic nature of molecules derived from this compound, possessing a polar head group from the opened anhydride ring and a long nonpolar tail, makes them excellent candidates for surfactant applications. These surfactants play a critical role in controlling the properties of interfaces, such as liquid-liquid or liquid-air interfaces.

Design and Synthesis of Novel Surfactant Structures from this compound

Novel surfactants can be synthesized by reacting this compound with a variety of hydrophilic moieties. The ring-opening reaction of the anhydride with alcohols, amines, or other nucleophiles is a versatile method to create a diverse range of surfactant structures. researchgate.netresearchgate.net For example, reaction with a poly(ethylene glycol) can yield a nonionic surfactant with tunable properties based on the length of the PEG chain. Reaction with an amino acid would result in an anionic, biocompatible surfactant.

The general synthesis strategy involves the nucleophilic attack on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a carboxylic acid and an ester or amide linkage. This process creates a distinct polar head group. The tetradecyl chain serves as the hydrophobic tail. The properties of the resulting surfactant, such as its critical micelle concentration (CMC) and its effectiveness at reducing surface tension, can be tailored by the choice of the nucleophile used to open the anhydride ring. researchgate.net

| Reactant for Ring Opening | Resulting Surfactant Type | Potential Properties |

| Poly(ethylene glycol) | Nonionic | Tunable HLB, good for emulsification |

| Amino Acid | Anionic / Zwitterionic | Biocompatible, pH-responsive |

| Polyamine | Cationic / Amphoteric | Strong adsorption on negatively charged surfaces |

| Sulfonated Alcohol | Anionic | High surface activity, good detergency |

Studies on Monomolecular Film Formation and Interfacial Rheology

Surfactants derived from this compound can form monomolecular films (monolayers) at interfaces. The study of these films provides fundamental insights into the behavior of the surfactant molecules. The long tetradecyl tail would orient away from an aqueous phase, while the polar head group remains in contact with the water. The packing and arrangement of these molecules in the monolayer are influenced by factors such as the subphase pH, temperature, and the presence of electrolytes.

Interfacial rheology, which probes the response of an interfacial film to deformation, is a powerful tool to characterize these monolayers. The interfacial dilational modulus, a measure of the film's elasticity, is particularly important. mdpi.comnih.gov A higher dilational modulus indicates a more rigid and stable interfacial film. For surfactants derived from this compound, the bulky and potentially charged head group, along with the interactions between the long alkyl chains, would significantly influence the rheological properties of the interface. nih.gov These properties are critical for the stability of emulsions and foams.

Role in Emulsion Stability and Interfacial Adsorption

The primary role of a surfactant in an emulsion is to stabilize the dispersed droplets against coalescence. Surfactants derived from this compound can achieve this through several mechanisms. Upon adsorbing at the oil-water interface, they lower the interfacial tension, which facilitates the formation of smaller droplets during emulsification. researchgate.net

Once at the interface, the surfactant molecules form a protective film around the droplets. nih.gov If the surfactant is ionic, this film can create an electrostatic repulsion between the droplets, preventing them from approaching each other and coalescing. The long tetradecyl chains can also provide a steric barrier, which is a physical impediment to droplet coalescence. The effectiveness of these stabilization mechanisms is directly related to the strength and density of the adsorbed interfacial film. nih.govnih.gov The ability of this compound-based surfactants to form robust interfacial films, as suggested by interfacial rheology studies on similar systems, makes them promising candidates for creating highly stable emulsions. researchgate.netnih.gov

Biomedical and Pharmaceutical Applications of Tetradecylsuccinic Anhydride Conjugates

Drug Delivery System Design and Conjugation Chemistry

The design of effective drug delivery systems (DDS) is a cornerstone of modern pharmaceutical science, aiming to improve the therapeutic efficacy of drugs by controlling their release and targeting specific sites within the body. The conjugation of drugs to carrier molecules is a widely employed strategy to enhance their pharmacokinetic profiles. Tetradecylsuccinic anhydride (B1165640) serves as a valuable reagent in this context, enabling the creation of prodrugs and conjugates with tailored properties.

The chemistry of conjugation with tetradecylsuccinic anhydride typically involves the nucleophilic attack of a functional group on the drug molecule, such as a hydroxyl (-OH) or an amine (-NH2), on one of the carbonyl carbons of the anhydride ring. This reaction results in the opening of the ring and the formation of a new covalent bond—either an ester or an amide—linking the drug to the tetradecylsuccinoyl moiety. This process introduces a carboxylic acid group, which can be further functionalized if needed.

A significant challenge in drug development is the poor aqueous solubility of many potent therapeutic agents, which can limit their bioavailability. The synthesis of lipophilic drug conjugates is a strategy to overcome this hurdle by transiently masking hydrophilic functional groups of a drug, thereby enhancing its ability to permeate biological membranes. nih.gov The conjugation of a drug with this compound results in a significant increase in its lipophilicity due to the presence of the long C14 alkyl chain.

This increased lipophilicity can improve the drug's partitioning into lipid bilayers and enhance its encapsulation into lipid-based nanocarriers such as liposomes and solid lipid nanoparticles. nih.gov The resulting conjugate is a prodrug, where the active therapeutic is released upon the hydrolysis of the ester or amide bond under physiological conditions. The rate of this hydrolysis can be influenced by the chemical nature of the linkage and the local physiological environment, offering a mechanism for controlled drug release. nih.gov

Table 1: Properties of Drug Conjugates with Alkyl Succinic Anhydrides

| Drug Moiety | Linkage Type | Key Property Change | Potential Advantage |

| Hydroxyl-containing drug | Ester | Increased lipophilicity | Enhanced membrane permeability |

| Amine-containing drug | Amide | Increased stability | Prolonged circulation time |

| Polar drug | Ester/Amide | Masking of polar groups | Improved oral absorption |

This table illustrates the general principles of how conjugation with an alkyl succinic anhydride, such as this compound, can modify the properties of a drug.

Bioinspired drug delivery systems aim to mimic natural biological carriers to improve biocompatibility and achieve targeted delivery. Lipoproteins, the natural transporters of lipids in the bloodstream, are attractive models for such systems. nih.gov Low-density lipoprotein (LDL) and high-density lipoprotein (HDL) are of particular interest due to their receptor-mediated uptake by various cells, including cancer cells that often overexpress lipoprotein receptors. nih.govresearchgate.net

The highly lipophilic nature of this compound-drug conjugates makes them ideal candidates for incorporation into lipoprotein-based delivery vehicles. medcraveonline.com These conjugates can be partitioned into the hydrophobic core of natural or reconstituted lipoproteins. medcraveonline.com The resulting drug-loaded lipoprotein particles can then circulate in the bloodstream and be taken up by target cells via receptor-mediated endocytosis, leading to a more specific delivery of the therapeutic agent and potentially reducing off-target side effects. nih.gov

Table 2: Comparison of Drug Delivery Systems

| Delivery System | Drug Loading Mechanism | Targeting Mechanism |

| Liposomes | Encapsulation in aqueous core or lipid bilayer | Passive targeting (EPR effect), active targeting (with ligands) |

| Polymeric Nanoparticles | Encapsulation or covalent conjugation | Passive targeting (EPR effect), active targeting (with ligands) |

| Lipoprotein-based Systems | Partitioning of lipophilic drugs into the core | Receptor-mediated endocytosis (e.g., LDL receptor) |

This table provides a comparative overview of different drug delivery systems, highlighting the unique targeting mechanism of lipoprotein-based systems for which lipophilic conjugates of this compound are well-suited.

Bioresorbable Coatings for Medical Implants

The surface properties of medical implants, such as stents, orthopedic implants, and dental implants, are critical for their biocompatibility and long-term performance. researchgate.net Bioresorbable coatings are increasingly being used to modify the surface of these devices to improve their integration with surrounding tissues and to serve as reservoirs for the local delivery of therapeutic agents. medicaldesignandoutsourcing.comnih.gov These coatings are designed to degrade over time into non-toxic, absorbable products. medicaldesignandoutsourcing.com

Polymers such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymers (PLGA), as well as polycaprolactone (B3415563) (PCL), are commonly used for these applications. nih.govmdpi.com this compound can be used to functionalize the surfaces of these polymeric coatings or the implants themselves. The anhydride group can react with hydroxyl or amine groups on the polymer or a pre-treated implant surface, covalently attaching the tetradecylsuccinoyl moiety.

This surface modification can serve two main purposes. Firstly, the long, hydrophobic tetradecyl chains can alter the surface energy and wettability of the implant, which can influence protein adsorption and subsequent cell attachment. nih.gov Secondly, the carboxylic acid group generated from the anhydride ring-opening can be used as a point of attachment for the covalent immobilization of bioactive molecules, such as anti-inflammatory drugs or growth factors, to promote healing and prevent adverse reactions like implant rejection or infection. nih.govmdpi.com For instance, triethoxysilylpropyl succinic anhydride has been explored for immobilizing silane (B1218182) onto dental implants to reduce bacterial adhesion. nih.govsemanticscholar.org

Investigation of Biological Activities of Derivatives

The succinimide (B58015) ring, which can be formed by the reaction of succinic anhydride with a primary amine followed by dehydration, is a structural motif present in a number of biologically active compounds. Therefore, derivatives of this compound, particularly N-substituted tetradecylsuccinimides, are of interest for their potential biological activities.

The biological profile of these derivatives would be influenced by the nature of the substituent attached to the nitrogen atom of the succinimide ring. The long tetradecyl chain would impart significant lipophilicity to the molecule, which could enhance its ability to cross cell membranes and interact with intracellular targets.

While specific studies on the biological activities of tetradecylsuccinimide derivatives are not extensively reported, research on other substituted succinimides and related cyclic imides has shown a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. nih.govnih.govmdpi.comresearchgate.net Therefore, it is plausible that a library of N-substituted tetradecylsuccinimides could yield novel compounds with interesting and potentially useful biological properties, warranting further investigation in this area.

Advanced Analytical and Characterization Methodologies in Tetradecylsuccinic Anhydride Research

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopy plays a pivotal role in the structural and compositional analysis of Tetradecylsuccinic Anhydride (B1165640). Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide invaluable insights into the molecular framework and elemental composition of this compound and its modified forms.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and monitoring chemical reactions involving Tetradecylsuccinic Anhydride. The anhydride functional group in TDSA exhibits characteristic absorption bands in the infrared spectrum. Specifically, the symmetric and asymmetric stretching vibrations of the C=O bonds in the anhydride ring lead to two distinct peaks. These are typically observed in the regions of 1780-1790 cm⁻¹ and 1710-1720 cm⁻¹. The presence of this doublet is a strong indicator of the anhydride functionality. spectroscopyonline.com

FT-IR is also instrumental in monitoring the reactions of TDSA. For instance, during polymerization or grafting reactions where the anhydride ring is opened, the characteristic anhydride peaks will disappear, and new peaks corresponding to the resulting functional groups, such as esters or amides, will emerge. researchgate.netnih.gov For example, in the reaction of an anhydride with an alcohol, the disappearance of the anhydride peaks and the appearance of a new, broad carbonyl peak around 1735 cm⁻¹ for the ester and a C-O stretching band can be observed. researchgate.netyoutube.com This makes FT-IR an effective technique for real-time reaction monitoring and for confirming the successful modification of surfaces or polymers with TDSA. youtube.comchemrxiv.orgxjtu.edu.cn

Interactive Table: Characteristic FT-IR Absorption Bands for this compound and its Reaction Products

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance in TDSA Analysis |

| Anhydride (C=O) | Asymmetric Stretch | 1780 - 1790 | Confirms the presence of the intact anhydride ring. |

| Anhydride (C=O) | Symmetric Stretch | 1710 - 1720 | Confirms the presence of the intact anhydride ring. |

| Anhydride (C-O-C) | Stretch | 1000 - 1300 | Further evidence of the anhydride functional group. |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) | Indicates hydrolysis of the anhydride to the diacid. |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 | Indicates hydrolysis of the anhydride to the diacid. |

| Ester (C=O) | Stretch | ~1735 | Confirms reaction of TDSA with an alcohol. |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Corresponds to the tetradecyl chain. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide critical information about the molecular skeleton.

In the ¹H NMR spectrum of TDSA, specific proton signals can be assigned to the different parts of the molecule. The long tetradecyl chain will give rise to a complex set of signals in the aliphatic region (typically 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm. The protons on the succinic anhydride ring are diastereotopic and will appear as a complex multiplet, typically in the range of 2.5-3.5 ppm.

¹³C NMR spectroscopy provides complementary information. The carbonyl carbons of the anhydride group are highly deshielded and will appear at the downfield end of the spectrum, typically between 170 and 180 ppm. The carbons of the tetradecyl chain will give a series of signals in the aliphatic region (around 14-40 ppm). The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra allow for unambiguous confirmation of the TDSA structure. researchgate.netumich.educhemicalbook.com

When TDSA is used to modify polymers or surfaces, NMR can be used to determine the degree of grafting or substitution. By integrating the signals corresponding to the TDSA moiety and the signals from the polymer backbone, a quantitative measure of the modification can be obtained. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ (terminal) | ¹H | ~0.9 | Triplet | Protons of the terminal methyl group in the tetradecyl chain. |

| (CH₂)₁₂ | ¹H | ~1.2-1.6 | Multiplet | Protons of the methylene (B1212753) groups in the tetradecyl chain. |

| CH₂ (adjacent to ring) | ¹H | ~1.6-1.8 | Multiplet | Methylene protons of the tetradecyl chain attached to the ring. |

| CH (on ring) | ¹H | ~2.5-3.0 | Multiplet | Methine proton on the succinic anhydride ring. |

| CH₂ (on ring) | ¹H | ~2.8-3.5 | Multiplet | Methylene protons on the succinic anhydride ring. |

| C=O | ¹³C | ~170-175 | Singlet | Carbonyl carbons of the anhydride group. |

| CH (on ring) | ¹³C | ~40-45 | - | Methine carbon on the succinic anhydride ring. |

| CH₂ (on ring) | ¹³C | ~30-35 | - | Methylene carbon on the succinic anhydride ring. |

| Alkyl Chain Carbons | ¹³C | ~14-40 | - | Carbons of the tetradecyl chain. |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within a material. When this compound is used to modify a surface, XPS can confirm the presence and chemical nature of the TDSA layer.

The survey scan in an XPS spectrum will show peaks corresponding to all the elements present on the surface. For a surface modified with TDSA, one would expect to see peaks for carbon (C 1s) and oxygen (O 1s). High-resolution spectra of these peaks provide more detailed information. The C 1s spectrum can be deconvoluted into several components representing carbon in different chemical environments, such as C-C/C-H from the alkyl chain, C-O, and C=O from the anhydride group. asianpubs.orgresearchgate.net The binding energies of these components can confirm the chemical state of the carbon atoms. researchgate.net

Similarly, the O 1s spectrum can provide information about the oxygen-containing functional groups. This technique is particularly useful for verifying the covalent attachment of TDSA to a substrate and for studying the surface chemistry of materials after modification. nih.govmdpi.com

Interactive Table: Expected Binding Energies in XPS Analysis of a TDSA-Modified Surface

| Element | Orbital | Expected Binding Energy (eV) | Chemical Group |

| Carbon | C 1s | ~285.0 | C-C, C-H (Alkyl chain) |

| Carbon | C 1s | ~286.5 | C-O (Ether-like) |

| Carbon | C 1s | ~289.0 | O-C=O (Anhydride/Ester) |

| Oxygen | O 1s | ~532.0 | C=O |

| Oxygen | O 1s | ~533.5 | C-O -C |

Chromatographic Techniques for Purity and Loading Analysis

Chromatographic methods are essential for separating and quantifying the components of a mixture. In the context of this compound research, High-Performance Liquid Chromatography is a key technique for assessing purity and analyzing the extent of its reaction or loading onto a substrate.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC can be employed to assess its purity by separating it from any starting materials, byproducts, or degradation products such as the corresponding diacid.

The choice of the stationary phase (column) and the mobile phase is critical for achieving good separation. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common approach. sigmaaldrich.com However, care must be taken as the presence of water in the mobile phase can lead to the hydrolysis of the anhydride on the column. chromforum.org To circumvent this, normal-phase HPLC with non-aqueous mobile phases or supercritical fluid chromatography (SFC) can be utilized. shimadzu.com

Detection is typically achieved using a UV detector, as the carbonyl groups of the anhydride exhibit some UV absorbance at low wavelengths (around 210 nm). sielc.com By creating a calibration curve with standards of known concentration, HPLC can be used to quantify the amount of TDSA in a sample, which is useful for determining the loading efficiency in grafting reactions or for quality control purposes.

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound and its derivatives, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. etamu.eduopenaccessjournals.com This technique is used to determine the thermal stability and decomposition profile of TDSA. The resulting TGA curve plots mass loss against temperature. The onset temperature of decomposition provides an indication of the thermal stability of the compound. researchgate.netresearchgate.net TGA can also be used to quantify the amount of TDSA grafted onto a non-volatile substrate by measuring the mass loss associated with the decomposition of the organic anhydride.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govlibretexts.org DSC is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature. mdpi.comtudelft.nl For TDSA, DSC can be used to determine its melting point. When TDSA is incorporated into a polymer, DSC can reveal changes in the polymer's thermal properties, such as a shift in the glass transition temperature, which can provide insights into the miscibility and interaction between TDSA and the polymer matrix. researchgate.net

Interactive Table: Thermal Properties of this compound and its Derivatives from Thermal Analysis

| Thermal Property | Analytical Technique | Information Obtained |

| Decomposition Temperature (Td) | TGA | Indicates the thermal stability of the compound. |

| Mass Loss Profile | TGA | Provides information on the decomposition pathway and can be used to quantify grafting levels. |

| Melting Point (Tm) | DSC | A characteristic physical property for crystalline TDSA. |

| Glass Transition Temperature (Tg) | DSC | Relevant for amorphous materials or polymers containing TDSA; indicates changes in polymer chain mobility. |

| Enthalpy of Fusion (ΔHf) | DSC | The energy required to melt the crystalline structure. |

| Crystallization Temperature (Tc) | DSC | The temperature at which the material crystallizes upon cooling from the melt. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

The thermal degradation of polymers modified with anhydrides typically occurs in distinct stages, which can be attributed to the loss of moisture, the decomposition of the anhydride component, and the breakdown of the main polymer backbone. By comparing the TGA curves of a neat polymer and a TDSA-modified polymer, researchers can quantify the improvement in thermal stability. The kinetic parameters of the decomposition process, such as activation energy, can also be calculated from TGA data to further understand the degradation mechanism. mdpi.com

Table 1: Representative TGA Data for a Polymer Composite Before and After TDSA Modification This table presents illustrative data based on typical findings in polymer composite research.

| Parameter | Neat Polymer | TDSA-Modified Polymer |

| Onset Decomposition Temp. (Tonset) | 320 °C | 345 °C |

| Peak Decomposition Temp. (Tpeak) | 350 °C | 375 °C |

| Weight Loss at 400 °C | 65% | 50% |

| Char Residue at 600 °C | 5% | 12% |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Curing

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. tainstruments.comnih.gov This method is widely used to study the thermal transitions of polymeric materials, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). tainstruments.comnih.gov In the context of this compound, DSC is invaluable for understanding how its incorporation affects the morphology and processing characteristics of a polymer.

When TDSA is used as a curing agent or modifier in thermosetting resins like epoxies, DSC can monitor the exothermic heat flow associated with the curing reaction. nih.govyoutube.com The area under the exothermic peak is proportional to the total heat of reaction, which allows for the determination of the degree of cure. youtube.com For thermoplastics, changes in Tg, Tc, and Tm can indicate alterations in polymer chain mobility and crystallinity due to the plasticizing or nucleating effects of the TDSA modifier. nih.gov This information is critical for optimizing processing conditions and predicting the final properties of the material.

Table 2: Illustrative DSC Thermal Transition Data for a Thermoplastic Modified with TDSA This table contains hypothetical data to illustrate the typical effects observed.

| Thermal Transition | Unmodified Thermoplastic | TDSA-Modified Thermoplastic |

| Glass Transition Temp. (Tg) | 85 °C | 78 °C |

| Crystallization Temp. (Tc) | 130 °C | 125 °C |

| Melting Temp. (Tm) | 220 °C | 218 °C |

| Enthalpy of Melting (ΔHm) | 45 J/g | 55 J/g |

Surface and Morphological Characterization

The performance of materials modified with this compound is often dictated by its influence on surface properties and internal structure. Characterization techniques that probe these features at both the macroscopic and microscopic levels are therefore essential.

Contact Angle Measurements for Hydrophobicity Assessment

Contact angle measurement is the primary method for quantifying the wettability of a solid surface. aalto.finih.gov It measures the angle where a liquid droplet meets a solid surface, providing a direct indication of the surface's hydrophobicity or hydrophilicity. aalto.fi Surfaces with water contact angles greater than 90° are considered hydrophobic. umich.edu The long C14 alkyl chain of this compound is inherently nonpolar, and when it is used to modify surfaces like paper, wood, or textiles, it can significantly increase their water repellency.

The sessile drop method is commonly used, where a droplet of a liquid (typically water) is placed on the surface, and the angle is measured. nih.gov An increase in the water contact angle after treatment with TDSA confirms the successful impartation of hydrophobic properties. This is a critical performance metric in applications such as paper sizing, where resistance to water penetration is desired. Studies on general Alkenyl Succinic Anhydrides (ASAs) have shown that they can produce highly hydrophobic surfaces, with water contact angles on treated paper reaching 125°. researchgate.net

Table 3: Water Contact Angle on Various Substrates Before and After TDSA Treatment Data is representative of results found in studies on Alkenyl Succinic Anhydrides.

| Substrate | Contact Angle (Untreated) | Contact Angle (TDSA-Treated) |

| Cellulose (B213188) Paper | ~20° | ~125° |